molecular formula C14H18ClN3O3 B5315742 N-(5-chloro-2-pyridinyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide

N-(5-chloro-2-pyridinyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide

Cat. No. B5315742
M. Wt: 311.76 g/mol
InChI Key: IWFVBLCUDBERAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide, also known as Compound A, is a novel chemical compound with potential applications in the field of medicinal chemistry. This compound has been synthesized using a unique method and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-pyridinyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide A involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells and the accumulation of toxic proteins in the brain. It has been shown to inhibit the activity of histone deacetylases (HDACs) and heat shock protein 90 (HSP90), which are known to play a role in cancer growth and protein accumulation in the brain.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide A has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce the accumulation of toxic proteins in the brain, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-chloro-2-pyridinyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide A in lab experiments include its high purity and yield, its unique mechanism of action, and its potential applications in the treatment of various diseases. However, the limitations of using N-(5-chloro-2-pyridinyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide A in lab experiments include its high cost and the need for further research to fully understand its safety and efficacy.

Future Directions

There are several future directions for the research and development of N-(5-chloro-2-pyridinyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide A. These include further studies on its safety and efficacy in animal models and clinical trials, the development of more efficient synthesis methods, and the exploration of its potential applications in the treatment of other diseases. Additionally, the development of analogs of N-(5-chloro-2-pyridinyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide A with improved pharmacological properties may also be explored.

Synthesis Methods

The synthesis of N-(5-chloro-2-pyridinyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide A involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 1,4-dioxa-8-azaspiro[4.5]decane in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid and acetic anhydride to yield N-(5-chloro-2-pyridinyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide A. This synthesis method has been optimized and has shown high yields and purity of the final product.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide A has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases including cancer, Alzheimer's disease, and Parkinson's disease. In cancer treatment, N-(5-chloro-2-pyridinyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide A has been shown to inhibit the growth of cancer cells by inducing apoptosis. In Alzheimer's disease and Parkinson's disease, N-(5-chloro-2-pyridinyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide A has been shown to reduce the accumulation of toxic proteins in the brain.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3/c15-11-1-2-12(16-9-11)17-13(19)10-18-5-3-14(4-6-18)20-7-8-21-14/h1-2,9H,3-8,10H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFVBLCUDBERAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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